molecular formula C22H21ClN2O3 B11571156 N-[2-(4-chlorophenoxy)ethyl]-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11571156
M. Wt: 396.9 g/mol
InChI Key: OFKROYYEPFXNHE-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENOXY)ETHYL]-2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties

Preparation Methods

The synthesis of N-[2-(4-CHLOROPHENOXY)ETHYL]-2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

N-[2-(4-CHLOROPHENOXY)ETHYL]-2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENOXY)ETHYL]-2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This can lead to the inhibition of certain cellular processes, such as inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-[2-(4-CHLOROPHENOXY)ETHYL]-2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)ACETAMIDE can be compared with other indole derivatives, such as:

The uniqueness of N-[2-(4-CHLOROPHENOXY)ETHYL]-2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)ACETAMIDE lies in its specific structural features and the combination of functional groups, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-[3-(cyclopropanecarbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C22H21ClN2O3/c23-16-7-9-17(10-8-16)28-12-11-24-21(26)14-25-13-19(22(27)15-5-6-15)18-3-1-2-4-20(18)25/h1-4,7-10,13,15H,5-6,11-12,14H2,(H,24,26)

InChI Key

OFKROYYEPFXNHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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